molecular formula C21H20ClN3O2 B6613473 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide CAS No. 1208620-13-6

5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B6613473
CAS No.: 1208620-13-6
M. Wt: 381.9 g/mol
InChI Key: IKSQCQJJJPWPPS-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its indole core structure, which is a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and acylation steps are then employed to introduce the chloro and piperidinylcarbonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of indole-2-carboxylic acid derivatives.

  • Reduction: Production of reduced indole derivatives.

  • Substitution: Introduction of various substituents at the indole core.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

  • Indole-2-carboxamide derivatives: Similar core structure with variations in substituents.

  • Piperidinylcarbonyl derivatives: Compounds with similar piperidinylcarbonyl group but different aromatic systems.

  • Chloro-substituted indoles: Indoles with chlorine atoms at different positions on the ring.

Uniqueness: 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide stands out due to its specific combination of chloro, piperidinylcarbonyl, and indole groups, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-chloro-N-[2-(piperidine-1-carbonyl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-15-8-9-17-14(12-15)13-19(23-17)20(26)24-18-7-3-2-6-16(18)21(27)25-10-4-1-5-11-25/h2-3,6-9,12-13,23H,1,4-5,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQCQJJJPWPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158804
Record name 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208620-13-6
Record name 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208620-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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